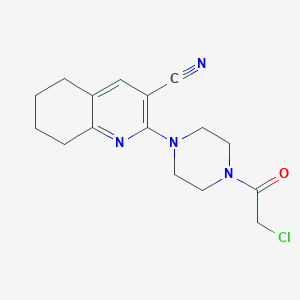

![molecular formula C22H23N3O4 B3012179 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251691-10-7](/img/structure/B3012179.png)

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

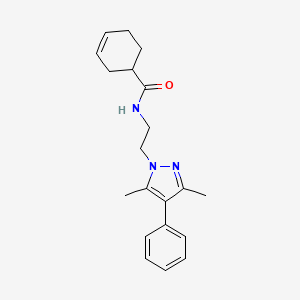

The compound “2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a naphthyridinone core, which is a type of heterocyclic compound . This core is substituted with a methoxy group at the 8-position and an acetamide group at the 2-position. The acetamide group is further substituted with a 4-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthyridinone core is a bicyclic system containing two pyridine rings . The presence of the methoxy and acetamide groups will also influence the overall structure of the molecule.Scientific Research Applications

Anticancer Activity

Naphthyridine derivatives, including compounds structurally related to the one mentioned, have been studied for their anticancer properties. For example, a novel naphthyridine derivative demonstrated significant anticancer activity against the human malignant melanoma cell line A375, inducing necroptosis at low concentrations and apoptosis at high concentrations. This indicates potential use in melanoma treatment (Kong et al., 2018).

Drug Discovery and Development

Research on dibenzo[b,h][1,6]naphthyridine carboxamides has led to the synthesis and characterization of novel compounds with significant anticancer activity, specifically against lung cancer. This work underscores the dibenzo[b,h][1,6]naphthyridine scaffold's value in drug discovery and development, particularly as inhibitors of the 3-phosphoinositide-dependent kinase-1 (PDK1) (Vennila et al., 2020).

Molecular Synthesis and Reactivity

Studies have explored the synthetic pathways and reactivity of aminonaphthyridinones derivatives, revealing novel heterocyclic systems and demonstrating the compounds' reactivity, which could be beneficial for creating new materials or drugs (Deady & Devine, 2006).

Antimicrobial Properties

Alkoxyphthalimide derivatives of naphthyridine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds' structure-activity relationship helps in developing new antimicrobial agents (Bhambi et al., 2009).

Properties

IUPAC Name |

2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-15-5-3-14(4-6-15)23-21(26)13-25-10-9-20-18(12-25)22(27)17-11-16(29-2)7-8-19(17)24-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSGMQCTSALLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3012096.png)

![methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate](/img/structure/B3012101.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide](/img/structure/B3012104.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)